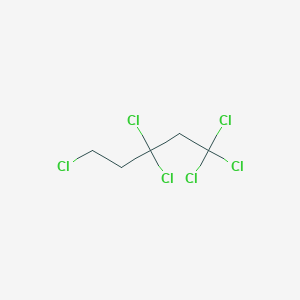
Methyl(3-methylphenoxy)di(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(3-methylphenoxy)di(propan-2-yl)silane is a chemical compound with the molecular formula C({14})H({24})O(_{2})Si It is a silane derivative, which means it contains a silicon atom bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3-methylphenoxy)di(propan-2-yl)silane typically involves the reaction of 3-methylphenol with di(propan-2-yl)chlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows:
[ \text{3-methylphenol} + \text{di(propan-2-yl)chlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(3-methylphenoxy)di(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_{4})) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various substituted silanes.
Scientific Research Applications
Methyl(3-methylphenoxy)di(propan-2-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty coatings and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl(3-methylphenoxy)di(propan-2-yl)silane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to act as a cross-linking agent in polymerization reactions. Additionally, the phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: Similar in structure but with a phenyl group instead of a methylphenoxy group.
Diphenyldimethylsilane: Contains two phenyl groups and two methyl groups bonded to silicon.
Triethoxysilane: Contains three ethoxy groups bonded to silicon.
Uniqueness
Methyl(3-methylphenoxy)di(propan-2-yl)silane is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical properties compared to other silane derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
59280-24-9 |
|---|---|
Molecular Formula |
C14H24OSi |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
methyl-(3-methylphenoxy)-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H24OSi/c1-11(2)16(6,12(3)4)15-14-9-7-8-13(5)10-14/h7-12H,1-6H3 |
InChI Key |
OFRSBHZSIXWXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)O[Si](C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)

![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)


![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)




